tert-butyl(prop-2-yn-1-yl)amine
Description
tert-Butyl(prop-2-yn-1-yl)amine (IUPAC name: 2-methyl-N-prop-2-ynylpropan-2-amine) is a secondary amine featuring a tert-butyl group and a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₇H₁₃N, with a SMILES string of CC(C)(C)NCC#C and an InChIKey of HFHYSEXNJLYHIF-UHFFFAOYSA-N .
The propargyl group confers reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), making it valuable in polymer science, drug design, and materials chemistry .
Properties
IUPAC Name |
2-methyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-5-6-8-7(2,3)4/h1,8H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYSEXNJLYHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287924 | |
| Record name | n-tert-butylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-49-3, 20412-53-7 | |
| Record name | NSC53429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-tert-butylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(prop-2-yn-1-yl)amine can be synthesized through several methods. One common approach involves the A3 coupling reaction , which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by a transition metal such as copper or ruthenium . For instance, the reaction of cyclohexanone, an amine, and an alkyne in the presence of copper(II) chloride at 110°C under solvent-free conditions yields this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted propargylamines depending on the nucleophile used
Scientific Research Applications
tert-Butyl(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Propargylamines, including this compound, are studied for their potential neuroprotective effects and their role as monoamine oxidase inhibitors (MAOIs).
Mechanism of Action
Comparison with Similar Compounds
tert-Butylbis(prop-2-yn-1-yl)amine
- Molecular Formula : C₉H₁₃N (inferred from substituents).
- Structure : Contains two propargyl groups attached to the tert-butylamine core.
- Reactivity: The dual alkyne groups enable participation in multiple CuAAC reactions, increasing utility in crosslinking applications (e.g., nanogel synthesis) .
- Applications: Used in the synthesis of bis(triethoxysilylated) molecules for periodic mesoporous organosilica nanoparticles (PMONPs) .
- Differentiation: Higher reactivity compared to the mono-propargyl variant due to additional alkyne functionality.
tert-Butyl[(1-ethylpyrazol-4-yl)methyl]amine
- Molecular Formula : C₁₁H₂₀N₃.
- Structure : Incorporates a pyrazole ring substituted with an ethyl group and linked via a methylene bridge to the tert-butylamine.
- Applications : Likely used in medicinal chemistry, as pyrazole derivatives are common in kinase inhibitors or receptor modulators.
- Differentiation : Reduced alkyne reactivity but enhanced solubility in polar solvents due to the heteroaromatic ring.
tert-Butyl(propan-2-yl)amine
- Molecular Formula : C₇H₁₇N.
- Structure : Replaces the propargyl group with an isopropyl moiety.
- Reactivity : Lacks alkyne functionality, limiting click chemistry applications. The isopropyl group increases hydrophobicity.
- Applications : Primarily serves as a building block in organic synthesis or a ligand in catalysis .
- Differentiation : Lower steric hindrance compared to the propargyl variant but reduced versatility in covalent bonding strategies.
tert-Butyl(cyclohexylmethyl)amine
- Molecular Formula : C₁₁H₂₃N.
- Structure : Features a cyclohexylmethyl group instead of propargyl.
- Applications: Suitable for organocatalysis or as a chiral auxiliary in asymmetric synthesis .
- Differentiation: Limited utility in click chemistry but superior performance in non-polar reaction media.
Comparative Data Table
Biological Activity
tert-butyl(prop-2-yn-1-yl)amine is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃N, with a molecular weight of approximately 113.19 g/mol. The compound features a tert-butyl group attached to a prop-2-yn-1-yl amine structure, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluating the minimum inhibitory concentration (MIC) of several derivatives, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | Staphylococcus aureus |
| This compound | 64 | Pseudomonas aeruginosa |
These results suggest that the compound's alkyne functional group may play a crucial role in its interaction with microbial membranes, leading to permeabilization and cell death .
Anticancer Properties
The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), the following findings were reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF7 | 30 | Cell cycle arrest at G1 phase |
The compound was found to significantly inhibit cell proliferation at concentrations ranging from 25 to 30 µM, indicating its potential as an anticancer agent .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Membrane Disruption : The alkyne group may facilitate interactions with lipid bilayers, leading to increased membrane permeability.
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter metabolism and have been linked to various diseases .
- Apoptotic Pathways : Activation of caspases and modulation of cell cycle regulators contribute to its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
